molecular formula C12H14N2O2 B1291176 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol CAS No. 1016467-73-4

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

Cat. No. B1291176
M. Wt: 218.25 g/mol
InChI Key: SHGSJIYAWSFJAV-UHFFFAOYSA-N
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Description

The compound "1-(Benzo[d]oxazol-2-yl)piperidin-3-ol" is a derivative of benzoxazole and piperidine, which are both significant in medicinal chemistry due to their biological activities. The benzoxazole moiety is known for its neuroleptic activity, as seen in the synthesis of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, which were evaluated for their neuroleptic activity using assays such as the climbing mice assay and inhibition of [3H]spiroperidol binding . Piperidine derivatives are also explored for their antihypertensive activity, with the stereochemistry playing a crucial role in their pharmacological effects .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from various organic acids, esters, hydrazides, and further chemical transformations. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved converting acids to esters, then to hydrazides, and finally to the target compounds . Similarly, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was achieved through a reaction involving an oxime and a chloromethylpyridine .

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds have been studied using computational methods such as density functional theory (DFT) and Hartree–Fock calculations. For example, the molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one was determined, revealing five different stable conformers, with the most stable conformer's geometry being consistent with X-ray parameters . The structural analysis of (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol provided insights into its binding mechanism with α1A-adrenoceptor through molecular docking .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be influenced by the substituents on the piperidine ring and the nature of the functional groups attached. For instance, the synthesis of various (1H-Azol-1-yl)piperidines involved arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring . The presence of sulfonyl groups in compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol suggests potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. The crystal structure analysis of compounds such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed details about their conformation, crystal system, and space group, which can influence their solubility, stability, and reactivity . The vibrational spectra and molecular structure analysis provide additional information on the infrared intensities and vibrational frequencies, which are important for understanding the compound's behavior under different conditions .

Scientific Research Applications

Structural Analysis and Binding Mechanisms

Research by Xu et al. (2016) highlights the significance of compounds like 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol in the structural analysis of bioactive molecules. This study focuses on the structural analysis of a similar compound, providing insights into its conformational dynamics and binding mechanisms with α1A-adrenoceptor, emphasizing the role of such compounds in drug design (Xu et al., 2016).

Synthesis and Antimicrobial Activity

Kottapalle and Shinde (2021) investigated the synthesis of compounds structurally related to 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol, exploring their antimicrobial properties. Their findings suggest that these compounds, especially those with specific substituents, exhibit notable antibacterial and antifungal activities (Kottapalle & Shinde, 2021).

Vankadari et al. (2013) conducted a study on novel oxadiazoles derived from benzo[d]oxazol-2-yl)piperidin-1-yl structures, demonstrating significant antibacterial and moderate antifungal activities. This research underscores the potential of such compounds in antimicrobial applications (Vankadari et al., 2013).

Synthesis and Bioactivity

Shevchuk et al. (2012) explored the synthesis of azolyl piperidines, which are closely related to 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol, demonstrating the practicality and versatility of these compounds in creating bioactive molecules (Shevchuk et al., 2012).

Li et al. (2008) designed and synthesized benzoxazole piperidine derivatives, closely related to 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol, and evaluated their antagonistic activities. Such studies highlight the potential applications of these compounds in developing specific bioactive agents (Li et al., 2008).

Drug Metabolite Exposure and Pharmacokinetics

Obach et al. (2018) provide insights into the pharmacokinetics of drugs and their metabolites, focusing on compounds structurally similar to 1-(Benzo[d]oxazol-2-yl)piperidin-3-ol. This research is crucial in understanding the metabolic pathways and exposure levels of such compounds in human systems (Obach et al., 2018).

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-9-4-3-7-14(8-9)12-13-10-5-1-2-6-11(10)16-12/h1-2,5-6,9,15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGSJIYAWSFJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d]oxazol-2-yl)piperidin-3-ol

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